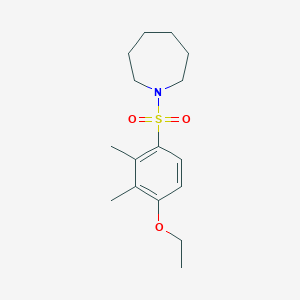![molecular formula C20H23NO5S B245484 (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as CPA, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit protein phosphatase 2A (PP2A) activity.
科学研究应用
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used in various scientific research fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In neurobiology, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PP2A in synaptic plasticity and memory formation. In cardiovascular research, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to protect against myocardial ischemia-reperfusion injury.
作用机制
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid selectively inhibits the activity of PP2A, a serine/threonine phosphatase that plays a critical role in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A activity, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can alter the phosphorylation status of its target proteins and modulate their functions.
Biochemical and Physiological Effects
(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, depending on the target proteins and cell types. In cancer cells, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid induces apoptosis by activating the p38 MAPK pathway and inhibiting the Akt pathway. In neurons, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid enhances long-term potentiation (LTP) and memory formation by inhibiting PP2A-mediated dephosphorylation of AMPA receptors. In cardiomyocytes, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid protects against ischemia-reperfusion injury by inhibiting PP2A-mediated dephosphorylation of Akt and ERK1/2.
实验室实验的优点和局限性
One of the advantages of using (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in lab experiments is its selectivity towards PP2A, which allows for the specific modulation of PP2A-regulated pathways. However, the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can also have off-target effects, as PP2A is involved in multiple cellular processes. In addition, the solubility and stability of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid can be a limitation in some experiments, and the optimal concentration and exposure time of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the use of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid in scientific research. One direction is to develop more potent and selective PP2A inhibitors that can overcome the limitations of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid. Another direction is to investigate the role of PP2A in other cellular processes and diseases, such as inflammation and neurodegeneration. Furthermore, the combination of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid with other drugs or therapies may provide new therapeutic strategies for cancer and cardiovascular diseases.
Conclusion
In conclusion, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is a valuable tool for scientific research due to its ability to selectively inhibit PP2A activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research and development, (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid may have potential clinical applications in the treatment of various diseases.
合成方法
The synthesis of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the reaction of 4-aminophenol with 4-cyclohexylbenzene sulfonamide in the presence of triethylamine to obtain the intermediate compound, which is then reacted with chloroacetic acid to form the final product. The yield of (4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid is around 40%, and the purity can be increased by recrystallization.
属性
分子式 |
C20H23NO5S |
|---|---|
分子量 |
389.5 g/mol |
IUPAC 名称 |
2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C20H23NO5S/c22-20(23)14-26-18-10-8-17(9-11-18)21-27(24,25)19-12-6-16(7-13-19)15-4-2-1-3-5-15/h6-13,15,21H,1-5,14H2,(H,22,23) |
InChI 键 |
NUUDXLQCWABHTA-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B245402.png)
![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)

![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)




![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
